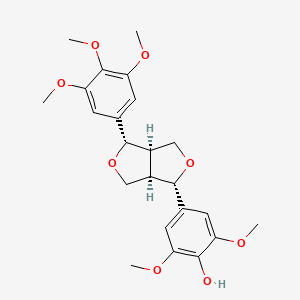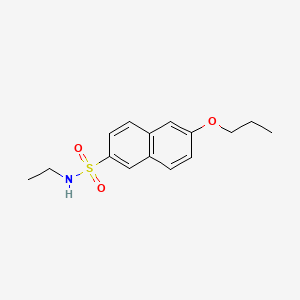
De-4'-O-méthylyangambin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
De-4’-O-methylyangambin is a natural product found in plants such as Litsea coreana, Euonymus alatus, and Boscia senegalensis. It has been characterized and studied for its potential biological activities .
Molecular Structure Analysis
The molecular formula of De-4’-O-methylyangambin is C23H28O8 , with a molecular weight of approximately 432.5 g/mol . Its 2D structure consists of a complex arrangement of rings and functional groups, including furofuran and methoxyphenol moieties . The 3D conformer reveals its intricate spatial arrangement .
Physical And Chemical Properties Analysis
- Solubility : De-4’-O-methylyangambin is likely soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
- Stability : Protecting De-4’-O-methylyangambin from air and light is crucial. Refrigeration or freezing at temperatures between 2°C and 8°C is recommended for storage .
Applications De Recherche Scientifique
Potentiel analgésique
De-4'-O-méthylyangambin: a été noté pour son activité analgésique {svg_1}. Cela suggère son utilisation potentielle dans la recherche sur la gestion de la douleur, où il pourrait être étudié comme composé principal pour le développement de nouveaux analgésiques. Son efficacité et son mécanisme d'action pourraient être explorés par des études in vivo et in vitro, en comparant ses propriétés analgésiques à celles des médicaments existants.
Effets antibactériens
Le composé présente des effets antibactériens, ce qui le positionne comme un candidat pour la recherche antimicrobienne {svg_2}. Il pourrait être particulièrement utile dans l'étude de nouveaux traitements pour les infections bactériennes résistantes aux antibiotiques actuels. La recherche pourrait se concentrer sur son spectre d'activité, son mode d'action et ses synergies potentielles avec d'autres agents antibactériens.
Activité anti-inflammatoire
Les lignanes, y compris This compound, sont rapportées pour avoir des propriétés anti-inflammatoires {svg_3}. Cette application est cruciale étant donné le rôle de l'inflammation dans de nombreuses maladies chroniques. Le composé pourrait être étudié pour son potentiel à réduire l'inflammation dans divers modèles de maladies, conduisant éventuellement à de nouvelles thérapies pour des affections comme l'arthrite ou la maladie inflammatoire de l'intestin.
Solubilité et formulation médicamenteuse
Le profil de solubilité de This compound dans différents solvants comme le chloroforme et le DMSO en fait un sujet intéressant pour des études de formulation pharmaceutique {svg_4}. La recherche peut être dirigée vers le développement de nouveaux systèmes d'administration de médicaments qui améliorent sa biodisponibilité et son efficacité thérapeutique.
Pharmacocinétique
La compréhension de la pharmacocinétique de This compound est essentielle pour son utilisation thérapeutique potentielle {svg_5}. Des études pourraient être conçues pour déterminer ses profils d'absorption, de distribution, de métabolisme et d'excrétion (ADME). Ces informations seraient essentielles pour la conception de la forme galénique et pour prédire les interactions médicamenteuses potentielles.
Synthèse de produits naturels
En tant que produit naturel isolé des graines de Cassia tora, This compound sert de modèle pour des études synthétiques {svg_6} {svg_7}. Les chercheurs pourraient explorer des voies de synthèse pour créer des analogues ayant des activités biologiques améliorées ou modifiées. Cela pourrait conduire à la découverte de nouveaux composés ayant des propriétés pharmacologiques améliorées.
Mécanisme D'action
Target of Action
De-4’-O-methylyangambin is a lignan, a class of compounds known for their diverse range of biological activities
Mode of Action
It is reported to exhibit anti-inflammatory activity , suggesting that it may interact with targets involved in the inflammatory response
Biochemical Pathways
Given its reported anti-inflammatory activity , it may be inferred that it affects pathways related to inflammation.
Result of Action
De-4’-O-methylyangambin is reported to have anti-inflammatory activity . This suggests that it may modulate the cellular and molecular processes involved in inflammation, potentially leading to a reduction in inflammatory responses. Additionally, it exhibits antibacterial effects , indicating a potential role in combating bacterial infections.
Analyse Biochimique
Biochemical Properties
De-4’-O-methylyangambin plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It exhibits antibacterial effects by interacting with bacterial cell wall synthesis enzymes, thereby inhibiting their function . Additionally, De-4’-O-methylyangambin has been shown to interact with pain receptors, contributing to its analgesic properties . These interactions highlight the compound’s potential in therapeutic applications.
Cellular Effects
De-4’-O-methylyangambin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . Furthermore, De-4’-O-methylyangambin affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization . These effects underscore the compound’s potential in managing inflammatory conditions and metabolic disorders.
Molecular Mechanism
The molecular mechanism of De-4’-O-methylyangambin involves its binding interactions with specific biomolecules. It binds to bacterial cell wall synthesis enzymes, inhibiting their activity and preventing bacterial growth . Additionally, De-4’-O-methylyangambin interacts with pain receptors, blocking pain signals and providing analgesic effects . These binding interactions are crucial for the compound’s antibacterial and analgesic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of De-4’-O-methylyangambin have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its biological activity for extended periods . Degradation may occur under certain conditions, leading to a reduction in its effectiveness . Long-term studies have shown that De-4’-O-methylyangambin can have sustained effects on cellular function, particularly in reducing inflammation and pain .
Dosage Effects in Animal Models
The effects of De-4’-O-methylyangambin vary with different dosages in animal models. At lower doses, the compound exhibits significant antibacterial and analgesic effects without causing adverse reactions . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications of De-4’-O-methylyangambin.
Metabolic Pathways
De-4’-O-methylyangambin is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations to produce active metabolites . These metabolites contribute to the compound’s biological activity and are eventually excreted through the kidneys . Understanding these metabolic pathways is crucial for optimizing the therapeutic use of De-4’-O-methylyangambin.
Transport and Distribution
Within cells and tissues, De-4’-O-methylyangambin is transported and distributed through specific transporters and binding proteins. It is absorbed into cells via passive diffusion and active transport mechanisms . Once inside the cells, De-4’-O-methylyangambin binds to intracellular proteins, facilitating its distribution to various cellular compartments . This transport and distribution are essential for the compound’s biological activity.
Subcellular Localization
De-4’-O-methylyangambin exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, De-4’-O-methylyangambin can be found in the nucleus, where it may modulate gene expression . This subcellular localization is critical for understanding the compound’s mechanism of action and therapeutic potential.
Propriétés
IUPAC Name |
4-[(3S,3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O8/c1-25-16-6-12(7-17(26-2)20(16)24)21-14-10-31-22(15(14)11-30-21)13-8-18(27-3)23(29-5)19(9-13)28-4/h6-9,14-15,21-22,24H,10-11H2,1-5H3/t14-,15-,21+,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMQKDTUOKAQNT-ZYNNUQKQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





